

The Pharmacological Profile of N-Allylnornuciferine: A Technical Guide

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Compound of Interest

Compound Name: N-Allylnornuciferine

Cat. No.: B15474314

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Disclaimer: As of October 2025, publicly available pharmacological data for **N-Allylnornuciferine** is limited. This document provides a detailed pharmacological profile of its parent compound, nuciferine, to serve as a foundational reference for researchers, scientists, and drug development professionals. The N-allyl substitution on the nitrogen of the aporphine structure may alter the affinity and efficacy at various receptors; therefore, the data presented here for nuciferine should be considered a proxy and a starting point for the investigation of **N-Allylnornuciferine**.

Nuciferine is an aporphine alkaloid found in the plants *Nymphaea caerulea* and *Nelumbo nucifera*. It exhibits a complex pharmacological profile with interactions at multiple dopamine and serotonin receptors, suggesting potential applications in the treatment of various central nervous system disorders.^[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and functional activities of nuciferine.

Table 1: Receptor Binding Affinities of Nuciferine

Receptor Target	Radioligand	K _i (nM)
5-HT _{2a}	[³ H]Ketanserin	478
5-HT _{2r}	[³ H]Mesulergine	131
5-HT _{2o}	[³ H]LSD	1000
5-HT ₆	[³ H]LSD	700
5-HT ₇	[³ H]5-CT	150
D ₂	[³ H]Spiperone	64
D ₄	[³ H]Nemonapride	2000
D ₅	[³ H]SCH23390	2600
Dopamine Transporter (DAT)	[³ H]WIN35428	>10000

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) and related publications.[\[2\]](#)

Table 2: Functional Activity of Nuciferine

Receptor Target	Assay Type	Parameter	Value	Functional Activity
5-HT _{1a}	G _i Activation	EC ₅₀ (nM)	3200	Agonist
5-HT _{2a}	Ca ²⁺ Flux	IC ₅₀ (nM)	478	Antagonist
5-HT _{2r}	Ca ²⁺ Flux	IC ₅₀ (nM)	131	Antagonist
5-HT _{2o}	Ca ²⁺ Flux	IC ₅₀ (nM)	1000	Antagonist
5-HT ₆	G _s -cAMP Accumulation	EC ₅₀ (nM) / E _{max} (%)	700 / 17.3	Partial Agonist
5-HT ₇	G _s -cAMP Accumulation	IC ₅₀ (nM)	150	Inverse Agonist
D ₂	G _i Activation	EC ₅₀ (nM) / E _{max} (%)	64 / 67	Partial Agonist
D ₄	G _i Activation	EC ₅₀ (nM)	2000	Agonist
D ₅	G _s -cAMP Accumulation	EC ₅₀ (nM) / E _{max} (%)	2600 / 50	Partial Agonist

Data sourced from Farrell et al. (2016). E_{max} is the maximal effect relative to the endogenous agonist.[\[2\]](#)[\[3\]](#)

In Vivo Pharmacology

In rodent models, nuciferine has demonstrated effects consistent with atypical antipsychotic drugs. These include the inhibition of phencyclidine (PCP)-induced locomotor activity and the restoration of PCP-induced deficits in prepulse inhibition, without inducing catalepsy.[\[1\]](#)[\[4\]](#) Nuciferine also blocks the head-twitch response induced by 5-HT_{2a} agonists.[\[2\]](#)

Pharmacokinetics of Nuciferine and N-Nornuciferine

A study in rats provided pharmacokinetic data for both nuciferine and its metabolite, N-nornuciferine, after oral and intravenous administration of a lotus leaf alkaloid fraction.

Table 3: Pharmacokinetic Parameters in Rats

Compound	Administration	C _{max} (µg/mL)	T _{max} (h)	t _{1/2} (h)	Oral Bioavailability (%)
Nuciferine	Oral (50 mg/kg)	1.71	0.9	2.09	58.13
N-Nornuciferine	Oral (50 mg/kg)	0.57	1.65	3.84	79.91
Nuciferine	IV (10 mg/kg)	-	-	2.09	-
N-Nornuciferine	IV (10 mg/kg)	-	-	3.84	-

Both compounds were found to cross the blood-brain barrier.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized methodologies for the key experiments cited. For specific details, it is recommended to consult the NIMH PDSP online resources.[\[2\]](#)

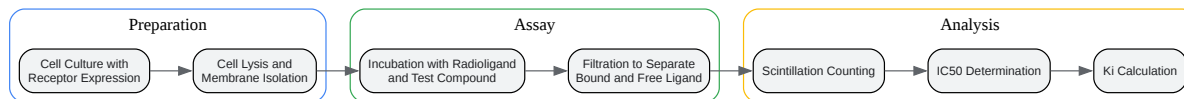
Radioligand Receptor Binding Assays

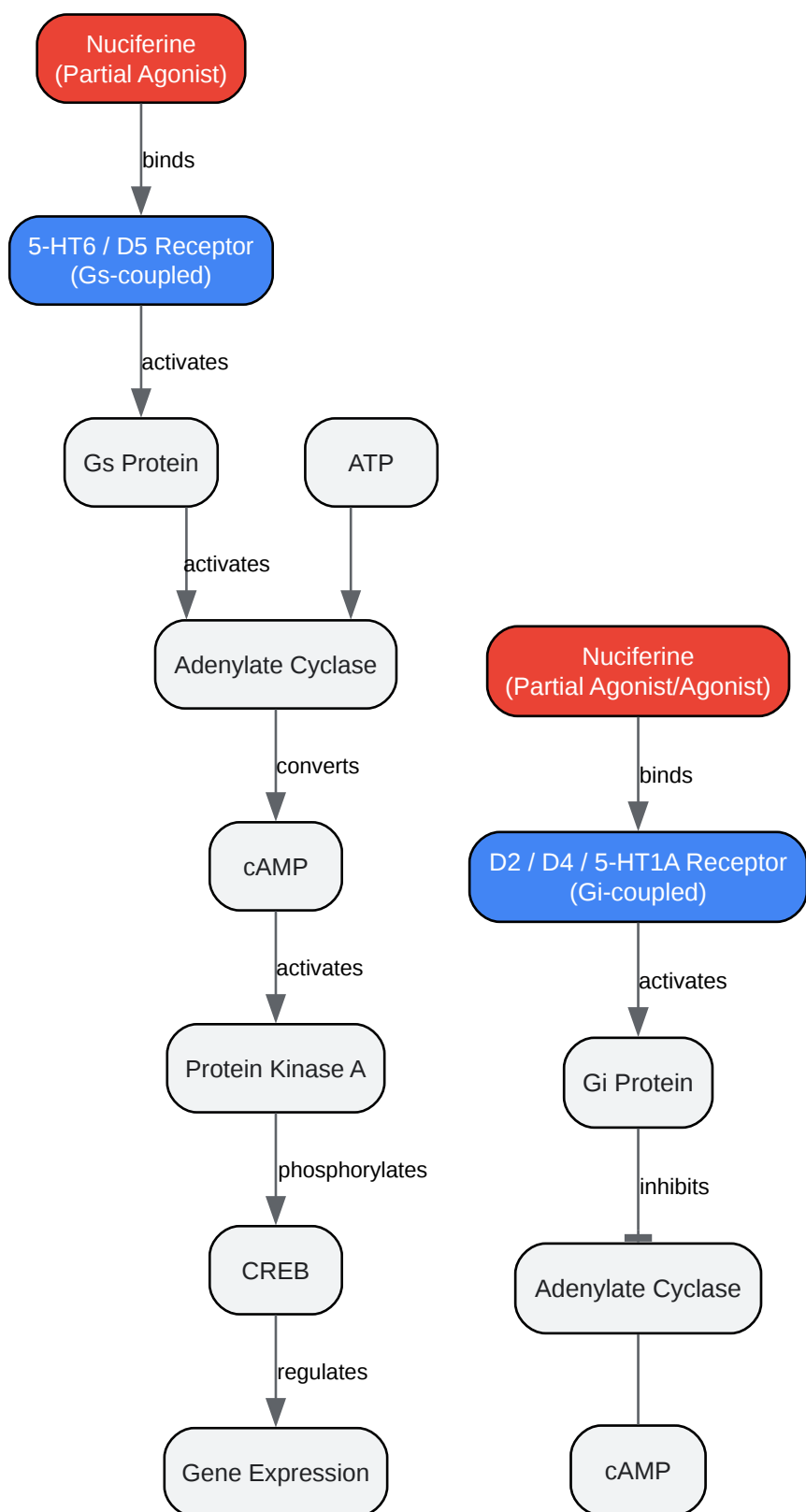
Objective: To determine the binding affinity (K_i) of a test compound for a specific receptor.

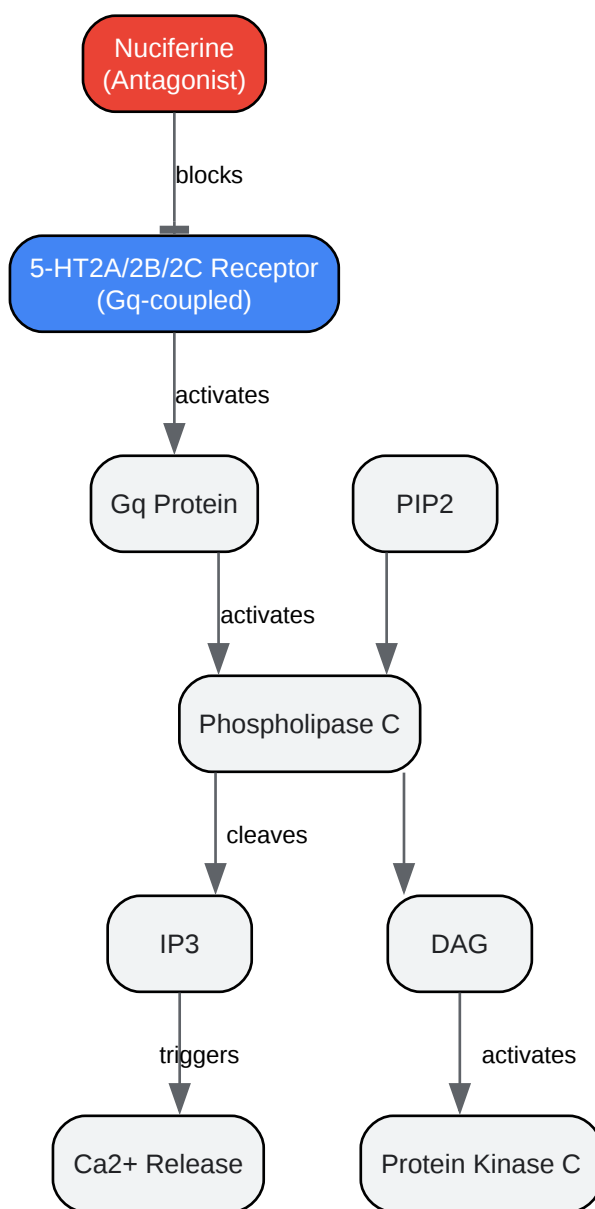
General Procedure:

- **Preparation of Cell Membranes:** Cell lines stably or transiently expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
- **Binding Reaction:** The cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]Ketanserin for 5-HT_{2a} receptors) and varying concentrations of the test compound (nuciferine).
- **Incubation:** The reaction mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.

- Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i is then calculated from the IC_{50} using the Cheng-Prusoff equation.







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